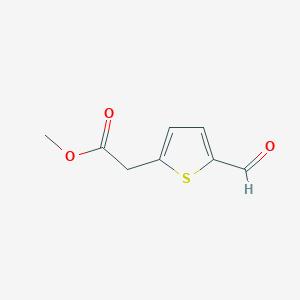
N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE: is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines. This compound is characterized by the presence of two 3-chlorophenyl groups and a fluorine atom attached to a pyrimidine ring, making it a unique and interesting molecule for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloroaniline and 5-fluorouracil.
Formation of Intermediate: The 3-chloroaniline is reacted with 5-fluorouracil under specific conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the pyrimidine ring.
Final Product:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
化学反应分析
Types of Reactions
N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: May yield derivatives with different functional groups.
Oxidation Reactions: Can produce oxidized forms of the compound.
Reduction Reactions: May result in reduced derivatives with altered chemical properties.
科学研究应用
N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE has diverse scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting their activity and affecting biochemical pathways.
Interact with DNA or RNA: Potentially interfering with genetic processes.
Modulate Cellular Signaling: Affecting cell growth, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
- 6-Chloro-N2,N4-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
- N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Uniqueness
N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE is unique due to the presence of both 3-chlorophenyl groups and a fluorine atom on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C16H11Cl2FN4 |
|---|---|
分子量 |
349.2 g/mol |
IUPAC 名称 |
2-N,4-N-bis(3-chlorophenyl)-5-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H11Cl2FN4/c17-10-3-1-5-12(7-10)21-15-14(19)9-20-16(23-15)22-13-6-2-4-11(18)8-13/h1-9H,(H2,20,21,22,23) |
InChI 键 |
RUPMYJYSOQCMBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro-](/img/structure/B8803655.png)


![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B8803700.png)



![1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8803714.png)



